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molecular formula C15H22O3 B8396341 tert-Butyl 3-methoxy-2-propyl-benzoate

tert-Butyl 3-methoxy-2-propyl-benzoate

Cat. No. B8396341
M. Wt: 250.33 g/mol
InChI Key: HCINCLPOEYAAHW-UHFFFAOYSA-N
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Patent
US09187411B2

Procedure details

To a chilled solution (−34° C.) of tert-butyl 2,3-dimethoxybenzoate (171 g, 718 mmol) in THF (855 mL) add 2 M propylmagnesium chloride in ether (448.5 mL, 897 mmol) dropwise at a rate sufficient to keep the internal temperature below −10° C. Stir the mixture 3.5 h maintaining the temperature near −12° C. Add acetic acid (51.4 mL) dropwise to the mixture while maintaining the temperature below −10° C. and then dilute with water (340 mL). Separate the phases and extract the aqueous phase with methyl-tert-butylether (3×100 mL). Wash the combined organic extracts with brine and concentrate the organic phase in vacuo to yield the title compound (190 g, quantitative) as a colorless oil containing traces of THF and methyl-tert-butylether. 1H NMR (300 MHz, CDCl3) δ 7.24-7.14 (m, 2H), 6.93 (dd, J=1.4, 8.0 Hz, 1H), 3.82 (s, 3H), 2.84-2.79 (m, 2H), 1.59 (m, 11H), 0.97 (t, J=7.4 Hz, 3H).
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
448.5 mL
Type
reactant
Reaction Step One
Name
Quantity
855 mL
Type
solvent
Reaction Step One
Quantity
51.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
340 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:4]=1[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6].[CH2:18]([Mg]Cl)[CH2:19][CH3:20].CCOCC.C(O)(=O)C>C1COCC1.O>[CH3:17][O:16][C:15]1[C:3]([CH2:18][CH2:19][CH3:20])=[C:4]([CH:12]=[CH:13][CH:14]=1)[C:5]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:6]

Inputs

Step One
Name
Quantity
171 g
Type
reactant
Smiles
COC1=C(C(=O)OC(C)(C)C)C=CC=C1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)[Mg]Cl
Name
Quantity
448.5 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
855 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
51.4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
340 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-12 °C
Stirring
Type
CUSTOM
Details
Stir the mixture 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below −10° C
CUSTOM
Type
CUSTOM
Details
Separate the phases
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with methyl-tert-butylether (3×100 mL)
WASH
Type
WASH
Details
Wash the combined organic extracts with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic phase in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
COC=1C(=C(C(=O)OC(C)(C)C)C=CC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 190 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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